2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate

Description

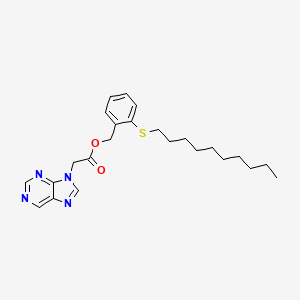

2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate is a synthetic purine derivative characterized by a decylthio (-S-C₁₀H₂₁) group attached to a benzyl ester, which is further linked to the N9 position of a purine core via an acetate bridge. The benzyl ester group may enhance cell permeability while serving as a prodrug moiety, as esters are often hydrolyzed in vivo to release active carboxylic acids .

Properties

Molecular Formula |

C24H32N4O2S |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

(2-decylsulfanylphenyl)methyl 2-purin-9-ylacetate |

InChI |

InChI=1S/C24H32N4O2S/c1-2-3-4-5-6-7-8-11-14-31-22-13-10-9-12-20(22)17-30-23(29)16-28-19-27-21-15-25-18-26-24(21)28/h9-10,12-13,15,18-19H,2-8,11,14,16-17H2,1H3 |

InChI Key |

FJQGYKIRZCCIMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSC1=CC=CC=C1COC(=O)CN2C=NC3=CN=CN=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate typically involves multiple steps. One common method includes the reaction of a benzyl halide with a purine derivative in the presence of a base. The decylthio group is introduced through a nucleophilic substitution reaction, where a decylthiol reacts with the benzyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate can undergo various chemical reactions, including:

Oxidation: The decylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the decylthio group, yielding a simpler benzyl purine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Benzyl purine derivatives.

Substitution: Various functionalized benzyl purine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a purine base linked to a benzyl acetate moiety through a decylthio group. Its structure suggests potential interactions with biological systems, making it a candidate for various applications.

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with purine derivatives exhibit significant anticancer properties. The structural similarity of 2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate to known anticancer agents positions it as a potential candidate for further development. Studies have shown that purine analogs can inhibit DNA synthesis and disrupt cellular proliferation in cancer cells, suggesting that this compound may possess similar effects.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various purine derivatives. The results indicated that modifications to the purine structure could enhance cytotoxicity against specific cancer cell lines, paving the way for further exploration of derivatives like this compound .

2. Antiviral Properties

The compound's purine structure may also confer antiviral activity. Research into purine nucleoside analogs has demonstrated their efficacy against several viral infections by inhibiting viral replication mechanisms.

Case Study:

In a study examining the antiviral effects of purine derivatives, compounds similar to this compound exhibited promising results against viruses such as HIV and hepatitis C. These findings suggest that further investigation into this compound could reveal its potential as an antiviral agent .

Biological Activities

1. Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar structures can act as inhibitors of key enzymes involved in nucleotide metabolism, such as adenosine deaminase and xanthine oxidase.

Case Study:

A comparative analysis of various purine derivatives highlighted their ability to inhibit xanthine oxidase, which is crucial in gout treatment. The inhibition profile of this compound could be assessed to determine its effectiveness in managing hyperuricemia .

2. Antioxidant Activity

Antioxidant properties are vital for protecting cells from oxidative stress. Compounds with thioether groups have been shown to exhibit antioxidant effects, potentially making this compound beneficial in preventing oxidative damage.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The decylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Purine Derivatives

Key Observations:

Substituent Effects: The decylthio group in the target compound confers significantly higher lipophilicity compared to shorter alkyl or aryl substituents (e.g., 4-chlorophenylthio in ). This enhances membrane permeability but may reduce aqueous solubility, a common trade-off in drug design. Benzyloxy () and benzoylamino () groups introduce polarity, favoring solubility but limiting passive diffusion.

Ester vs. Carboxylic acid derivatives () exhibit faster clearance due to ionization at physiological pH.

Biological Implications: Thioether-linked compounds (target, ) may exhibit enhanced nucleophilic resistance compared to oxygen- or nitrogen-linked analogs, improving metabolic stability.

Key Observations:

- Synthesis : The target compound’s decylthio group likely requires nucleophilic substitution (similar to ) or metal-catalyzed coupling, as seen in benzylation reactions ().

- Characterization : Thioether protons (δ ~2.5–3.5 ppm) and benzyl ester signals (δ ~5.0–5.5 ppm) would dominate its 1H NMR, with MALDI-TOF confirming molecular weight.

Pharmacokinetic and Toxicity Considerations

- logP and Solubility : The target’s predicted logP >5 suggests significant tissue accumulation, necessitating formulation strategies to mitigate solubility limitations.

- Metabolic Stability : The benzyl ester may undergo slower hepatic hydrolysis than ethyl esters (), but the decylthio chain could increase CYP450-mediated oxidation risk.

Biological Activity

2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₅O₂S

- Molecular Weight : 385.47 g/mol

This compound features a purine base linked to a benzyl group with a decylthio substituent, which may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | TBD | Antiproliferative |

| Related Compound X | NCI-H358 (Lung Cancer) | 6.68 ± 15 | Antiproliferative |

In particular, related compounds have demonstrated IC50 values indicating effective inhibition of cell growth in various cancer types, suggesting that modifications to the purine structure can enhance biological activity .

Antimicrobial Activity

Antimicrobial properties are another area where this compound may exhibit significant effects. Preliminary evaluations of structurally similar compounds have shown moderate to strong activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 31.25 µg/mL |

| Staphylococcus aureus | 15.6 µg/mL |

| Salmonella enteritidis | 31.25 µg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents, especially against resistant strains .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Nucleotide Synthesis : By mimicking natural nucleotides, it may interfere with DNA replication and repair mechanisms.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Bacterial Cell Wall Synthesis : The thioether group may play a role in disrupting bacterial cell wall integrity.

Case Studies

A recent study focused on the synthesis and biological evaluation of various purine derivatives, including those structurally related to our compound. The study found that specific modifications led to enhanced cytotoxicity against leukemia and breast cancer cell lines while maintaining low cytotoxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.